molecular formula C11H18ClO2- B12342852 1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride

1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride

Cat. No.: B12342852
M. Wt: 217.71 g/mol
InChI Key: QQXGTKYWJFHDHL-UHFFFAOYSA-M
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Description

(+)-Camphanic acid chloride is an organic compound derived from camphanic acid. It is a type of acyl chloride, characterized by the presence of a chlorine atom attached to the carbonyl group. This compound is known for its high reactivity, making it a valuable intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Camphanic acid chloride can be synthesized through the reaction of camphanic acid with thionyl chloride (SOCl₂). The reaction typically involves the conversion of the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which then forms the acyl chloride. The reaction conditions usually include the use of an inert solvent such as dichloromethane and are carried out under reflux .

Industrial Production Methods

In industrial settings, the production of acyl chlorides, including (+)-camphanic acid chloride, often involves the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(+)-Camphanic acid chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include esters, amides, and anhydrides, depending on the nucleophile used .

Scientific Research Applications

(+)-Camphanic acid chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (+)-camphanic acid chloride primarily involves nucleophilic acyl substitution. The electrophilic carbonyl carbon is attacked by a nucleophile, leading to the displacement of the chlorine atom. This reaction mechanism is fundamental to its reactivity and applications in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-Camphanic acid chloride is unique due to its chiral nature, which can be advantageous in the synthesis of chiral molecules. Its specific structure also imparts distinct reactivity patterns compared to other acyl chlorides .

Properties

Molecular Formula

C11H18ClO2-

Molecular Weight

217.71 g/mol

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride

InChI

InChI=1S/C11H18O2.ClH/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13;/h7-8H,4-6H2,1-3H3,(H,12,13);1H/p-1

InChI Key

QQXGTKYWJFHDHL-UHFFFAOYSA-M

Canonical SMILES

CC1(C2CCC1(C(C2)C(=O)O)C)C.[Cl-]

Origin of Product

United States

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